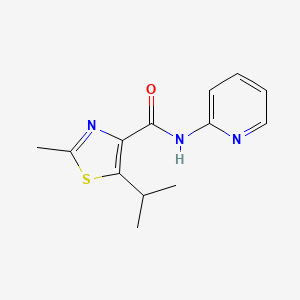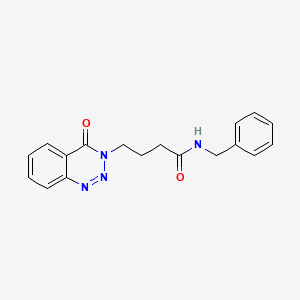![molecular formula C23H20ClNO6 B11147492 (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11147492.png)
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Over 1300 coumarin derivatives have been identified, mainly obtained from secondary metabolites in green plants, fungi, and bacteria.
- Synthetic coumarins have found applications in fabric conditioners, perfumes, and medicinal industry (e.g., anti-coagulants like warfarin and dicoumarol).
- Recent research has explored various biological properties of coumarins, including anti-HIV, anticancer, anti-microbial, antioxidant, and anti-inflammatory activities .
Coumarins: are a group of naturally occurring lactones, first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles found widely in nature.
Preparation Methods
- Unfortunately, specific synthetic routes for the compound you mentioned are not readily available in the literature. I recommend exploring methods involving the coupling of appropriate precursors.
- Industrial production methods would likely involve large-scale synthesis using established chemical processes.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed would vary based on the reaction conditions and substituents.
Scientific Research Applications
Chemistry: The compound could serve as a building block for more complex molecules due to its unique structure.
Biology: Investigate its potential as a bioactive compound (e.g., enzyme inhibitors, antimicrobial agents).
Medicine: Explore its pharmacological properties (e.g., anti-inflammatory, antitumor).
Industry: Consider applications in materials science or drug development.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be needed to elucidate its effects.
Comparison with Similar Compounds
- Similar compounds could include other coumarin derivatives with similar functional groups.
- Highlight the uniqueness of this compound compared to others in terms of structure and potential applications.
Remember that this compound’s specific synthesis and detailed properties might require further investigation beyond the available literature.
Properties
Molecular Formula |
C23H20ClNO6 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C23H20ClNO6/c24-18-11-17-15-7-4-8-16(15)22(27)31-19(17)12-20(18)30-21(26)9-10-25-23(28)29-13-14-5-2-1-3-6-14/h1-3,5-6,11-12H,4,7-10,13H2,(H,25,28) |
InChI Key |
AYJCZQJBSXMMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)CCNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11147412.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]propanamide](/img/structure/B11147430.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11147437.png)

![N-(1-isobutyl-1H-indol-4-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B11147449.png)
![2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11147456.png)

![ethyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate](/img/structure/B11147475.png)
![N~1~-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide](/img/structure/B11147477.png)
![5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B11147482.png)
![2-{(3Z)-3-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11147483.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147484.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B11147485.png)
![(2E)-2-(4-ethoxy-3-methoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11147488.png)
